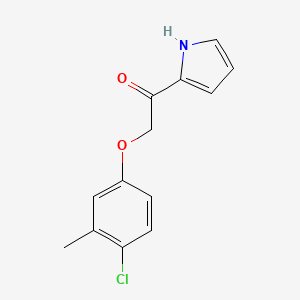![molecular formula C21H24N4O3 B12191146 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12191146.png)
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl group, the 2,4-dimethoxyphenyl group, and the propan-2-yl group. The final step usually involves the formation of the carboxamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-12(2)25-20-16(11-22-25)15(10-18(23-20)13-5-6-13)21(26)24-17-8-7-14(27-3)9-19(17)28-4/h7-13H,5-6H2,1-4H3,(H,24,26) |
InChI Key |
VIGLVSXHVQNUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12191069.png)
![4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene](/img/structure/B12191077.png)

![5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12191092.png)
![N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12191098.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B12191099.png)
![[(6-Methoxy-2-naphthyl)sulfonyl]indoline](/img/structure/B12191100.png)
![N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12191106.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12191109.png)
![2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide](/img/structure/B12191110.png)
![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12191114.png)
![2-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B12191119.png)
![5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12191141.png)
![N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12191147.png)
